Triethyltin chloride

Description

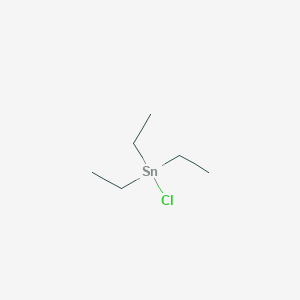

Structure

2D Structure

Properties

IUPAC Name |

chloro(triethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMYDFDXAUVLON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075043 | |

| Record name | Stannane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-31-0 | |

| Record name | Triethyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyltin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLTIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182XZ1735N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Transformations of Triethyltin Chloride

Established Methodologies for Triethyltin (B1234975) Chloride Synthesis

The synthesis of triethyltin chloride is primarily achieved through well-established organometallic routes that ensure controlled alkylation of a tin center.

The industrial and laboratory-scale preparation of this compound and similar organotin halides relies on a few classic and robust methodologies.

Grignard Reagent Alkylation followed by Redistribution: A common approach begins with the exhaustive alkylation of tin tetrachloride (SnCl₄) using a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr). wikipedia.org This reaction first produces the symmetrical tetraorganotin compound, tetraethyltin (B1219993) ((CH₃CH₂)₄Sn). wikipedia.org

4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr wikipedia.org

Subsequently, the tetraethyltin is converted to this compound through a redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org This involves reacting tetraethyltin with tin tetrachloride in a specific stoichiometric ratio. wikipedia.org

3 (CH₃CH₂)₄Sn + SnCl₄ → 4 (CH₃CH₂)₃SnCl wikipedia.org

Alkylation with Organoaluminum Compounds: An alternative industrial method involves the alkylation of tin halides with organoaluminum compounds, such as triethylaluminum. google.comlupinepublishers.com This method is often favored due to the lower cost of alkylaluminum compounds. lupinepublishers.com The reaction can be controlled to achieve partial alkylation directly, yielding the desired trialkyltin halide. google.comlupinepublishers.com

Al(C₂H₅)₃ + SnCl₄ → (C₂H₅)₃SnCl + AlCl₃ (Generalized Reaction)

The following table summarizes these key synthetic routes.

Table 1: Primary Synthesis Routes for this compound

| Method | Reactants | Product | Key Feature |

|---|---|---|---|

| Grignard/Redistribution | 1. Ethylmagnesium bromide + Tin tetrachloride2. Tetraethyltin + Tin tetrachloride | This compound | Two-step process involving a symmetrical tetraalkyltin intermediate. wikipedia.org |

| Organoaluminum Alkylation | Triethylaluminum + Tin tetrachloride | This compound | A direct, often more cost-effective industrial method. google.comlupinepublishers.com |

Achieving high yield and purity is critical in the synthesis of trialkyltin chlorides for their subsequent use as reagents. Several strategies are employed to optimize the production process.

One key factor in the Kocheshkov redistribution reaction is the reaction conditions. For analogous compounds like trimethyltin (B158744) chloride, performing the reaction neat (without a solvent) at elevated temperatures is a common strategy to simplify the purification process. wikipedia.org

For purification, distillation is a standard method. google.com For instance, tributyltin chloride, after synthesis and workup, can be separated by distillation under reduced pressure to achieve high purity (e.g., 98.16%). google.com

A specific chemical purification process has been developed for mixtures containing both trialkyltin chlorides and tetraalkyltins. google.com This process involves:

Reacting the impure mixture with an aqueous solution of sodium hydroxide (B78521). This selectively converts the trialkyltin chloride to the corresponding trialkyltin oxide, while the tetraalkyltin remains unreacted.

Separating the unreacted tetraalkyltin from the aqueous phase containing the trialkyltin oxide.

Reacting the purified trialkyltin oxide with hydrochloric acid to regenerate the trialkyltin chloride in high purity. google.com

This multi-step chemical purification ensures the removal of tetra- and di-alkyltin impurities, which can be difficult to separate by simple distillation alone.

This compound as a Reagent in Organic and Organometallic Synthesis

This compound is a versatile reagent, primarily utilized for introducing the triethylstannyl group ((C₂H₅)₃Sn-) into various molecules and as a precursor for other organotin compounds. fishersci.co.ukereztech.com

This compound is employed in transmetalation reactions to form new carbon-tin bonds. fishersci.co.ukchemicalbook.com It reacts with more reactive organometallic reagents, such as organolithium compounds or Grignard reagents, to transfer the triethylstannyl moiety. wikipedia.orgfishersci.co.uk In these reactions, a carbon nucleophile displaces the chloride on the tin atom.

A general representation of this reaction using an organolithium reagent (R-Li) is:

R-Li + (C₂H₅)₃SnCl → R-Sn(C₂H₅)₃ + LiCl wikipedia.org

This type of reaction is fundamental for creating more complex organotin compounds that are valuable in further synthetic applications, such as in Stille coupling reactions. wikipedia.org

The tin-chlorine bond in this compound is polarized, making the tin atom electrophilic and the chlorine atom a competent leaving group. gacariyalur.ac.inlibretexts.org This allows for nucleophilic substitution reactions at the tin center, where a nucleophile replaces the chloride ion. gacariyalur.ac.in This reactivity is the basis for converting this compound into a wide array of other organotin derivatives. lupinepublishers.com The stability of the resulting chloride ion as a weak base facilitates these substitutions. gacariyalur.ac.in

Examples include reactions with:

Sodium acetate (B1210297): to form triethyltin acetate. lupinepublishers.com

Thiols (under basic conditions): to yield tin thiolates. lupinepublishers.com

Hydroxide ions: to produce triethyltin hydroxide. wikipedia.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the tin atom, leading to the displacement of the chloride ion (Cl⁻).

Nu⁻ + (C₂H₅)₃Sn-Cl → (C₂H₅)₃Sn-Nu + Cl⁻

Building upon its reactivity in nucleophilic substitution, this compound serves as a key precursor for a variety of organotin compounds with different functional groups attached to the tin atom. lupinepublishers.comorientjchem.org

Organotin Oxides and Hydroxides: Hydrolysis of this compound yields the corresponding hydroxide or, upon condensation, the bis(triethyltin) oxide. wikipedia.org

Organotin Carboxylates: Reaction with carboxylate salts (RCOO⁻Na⁺) produces organotin carboxylates, such as triethyltin acetate. lupinepublishers.comorientjchem.org

Hexaethylditin: Reduction of this compound with an alkali metal like sodium results in the coupling of two triethylstannyl groups to form hexaethylditin, which features a tin-tin bond. wikipedia.org

2 (C₂H₅)₃SnCl + 2 Na → (C₂H₅)₃Sn-Sn(C₂H₅)₃ + 2 NaCl wikipedia.org

The following table provides examples of reactions where this compound acts as a reagent.

Table 2: Reactions Utilizing this compound as a Reagent

| Reactant | Product Type | Example Product | Reaction Class |

|---|---|---|---|

| Organolithium (R-Li) | Tetraorganotin | R-Sn(C₂H₅)₃ | Carbon-Tin Bond Formation wikipedia.org |

| Sodium Hydroxide (NaOH) | Organotin Hydroxide | (C₂H₅)₃SnOH | Nucleophilic Substitution wikipedia.org |

| Sodium (Na) | Distannane | Hexaethylditin | Reductive Coupling wikipedia.org |

| Sodium Acetate (CH₃COONa) | Organotin Carboxylate | Triethyltin Acetate | Nucleophilic Substitution lupinepublishers.com |

Transmetalation Reactions

Transmetalation reactions are a cornerstone of organometallic chemistry, involving the transfer of an organic group from one metal to another. This compound is a versatile reagent in such transformations, serving as a precursor for the synthesis of other organotin compounds and various organometallic reagents. These reactions typically involve the interaction of this compound with more electropositive metals, such as those in organolithium or Grignard reagents.

The general principle of these reactions involves the nucleophilic attack of the carbanionic carbon from the organolithium or Grignard reagent on the electrophilic tin atom of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-tin bond. The thermodynamic driving force for these reactions is often the formation of a more stable salt, such as lithium chloride or magnesium chloride.

A notable application of this reactivity is the synthesis of tetraorganotin compounds. For instance, the reaction of this compound with an organolithium reagent (R-Li) or a Grignard reagent (R-MgX) can yield a mixed tetraorganotin compound of the type (CH₃CH₂)₃SnR.

Another significant transformation of this compound is its reduction to form triethyltin hydride. This reaction can be considered a form of transmetalation where a hydride is transferred to the tin atom from a suitable reducing agent. Triethyltin hydride is a valuable reagent in organic synthesis, particularly in free-radical reactions. The synthesis of trialkyltin hydrides from their corresponding chlorides is a well-established procedure, often employing reducing agents like lithium aluminum hydride or sodium borohydride. google.comucl.ac.uk

The following table provides examples of chemical transformations involving this compound, including a representative reduction to its corresponding hydride, a reaction of significant synthetic utility.

| Reactant 1 | Reactant 2 | Product | Reducing Agent/Conditions | Reported Yield (%) |

|---|---|---|---|---|

| This compound | Lithium aluminum hydride | Triethyltin hydride | Boiling diethyl ether | 66-75 |

| Trimethyltin chloride | Sodium bis(2-methoxyethoxy)aluminum hydride | Trimethyltin hydride | Toluene, 25°C max | - |

| Tributyltin chloride | Sodium bis(2-methoxyethoxy)aluminum hydride | Tributyltin hydride | Ice-water bath, then 45-50°C | 95 |

Reaction Mechanisms Involving this compound and Related Organotin Compounds

The reactivity of this compound is governed by the nature of the tin-carbon and tin-chlorine bonds. The tin atom in this compound is electrophilic and acts as a Lewis acid, a characteristic that dictates many of its reaction mechanisms. researchgate.netwikipedia.org The electronegativity difference between tin and chlorine makes the Sn-Cl bond polar and susceptible to cleavage by nucleophiles.

Nucleophilic Substitution at the Tin Center:

A fundamental reaction mechanism for this compound is nucleophilic substitution at the tin atom. In this process, a nucleophile attacks the tin center, leading to the displacement of the chloride ion. A classic example is the reaction with amines. Primary and secondary amines can react with this compound, where the nitrogen atom's lone pair of electrons acts as the nucleophile. rsc.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (Stille Reaction):

Triorganotin compounds, which can be synthesized from this compound via transmetalation, are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. While this compound itself is not the direct organotin nucleophile in the Stille coupling, its derivatives are central to this transformation.

The catalytic cycle of the Stille reaction is well-established and involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organotin reagent ((CH₃CH₂)₃SnR²) transfers its organic group (R²) to the palladium(II) center, displacing the halide. This is the step where the organotin compound enters the catalytic cycle. The exact mechanism of transmetalation can vary depending on the substrates and conditions but generally involves coordination of the organostannane to the palladium complex.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

Biological Activity and Mechanisms of Toxicological Action of Triethyltin Chloride

General Biological Activity of Triethyltin (B1234975) Compounds

Triethyltin compounds exhibit a high degree of toxicity to mammals, with their primary target being the central nervous system. Exposure to triethyltin can induce neurological symptoms, including muscle weakness, tremors, and convulsions. A hallmark of triethyltin-induced neurotoxicity is the development of cerebral edema, specifically affecting the white matter of the brain and spinal cord. This edema is characterized by the accumulation of fluid within the myelin sheaths of nerve fibers, leading to their separation and the formation of vacuoles. This disruption of the myelin structure impairs nerve impulse conduction and contributes to the observed neurological deficits. While the neurotoxic effects are predominant, triethyltin compounds can also impact other organ systems.

Cellular and Subcellular Mechanisms of Toxicity

The toxicity of triethyltin chloride is rooted in its ability to interfere with fundamental cellular processes at a molecular level. Its interactions with cellular components disrupt energy metabolism, compromise membrane integrity, and can ultimately lead to cell death through both apoptotic and necrotic pathways.

A primary mechanism of this compound's toxicity is its potent inhibition of mitochondrial oxidative phosphorylation, the process by which cells generate the majority of their adenosine (B11128) triphosphate (ATP). Triethyltin acts as an ionophore, facilitating the exchange of chloride and hydroxide (B78521) ions across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis.

Research has shown that triethyltin binds with high affinity to a specific site on the F0 component of the ATP synthase enzyme complex. This binding site is believed to be a proteolipid component with a low molecular weight. The interaction of triethyltin with this site directly inhibits the activity of ATP synthase, thereby blocking the production of ATP. The inhibitory effect of triethyltin on oxidative phosphorylation is influenced by the surrounding ionic environment, with the presence of chloride ions enhancing its inhibitory potency.

The consequences of this inhibition are a severe depletion of cellular ATP levels, leading to a widespread disruption of energy-dependent cellular functions.

This compound can directly interact with and disrupt the integrity of cellular membranes. This effect is, in part, due to its lipophilic nature, which allows it to partition into the lipid bilayer of cell membranes. At sufficient concentrations, this can lead to a loss of membrane stability and function.

One of the documented effects of triethyltin on cell membranes is the induction of hemolysis in erythrocytes. The hemolytic activity of triethyltin is correlated with its hydrophobicity, with more lipophilic derivatives exhibiting greater disruptive effects. Furthermore, studies have demonstrated that chronic exposure to triethyltin can lead to a reduction in the resting membrane potential of muscle cells, indicating a direct effect on the electrical properties of the cell membrane. This depolarization can impair cellular functions that are dependent on the maintenance of a stable membrane potential, such as nerve impulse transmission and muscle contraction. Triethyltin intoxication has also been linked to increased lipid peroxidation in the brain, a process where free radicals attack lipids in cell membranes, leading to cellular damage.

Studies on related organotin compounds, such as tributyltin, have shown a rapid decrease in cellular ATP levels upon exposure, which in turn leads to the inhibition of energy-dependent processes like protein synthesis. While direct studies on the effects of this compound on specific glycolytic or Krebs cycle enzymes are limited, the severe ATP depletion it causes would invariably disrupt these interconnected metabolic pathways. The cellular energy crisis triggered by this compound is a central factor in its cytotoxicity.

Astrocytes, a type of glial cell in the central nervous system, play a critical role in maintaining brain homeostasis, including the regulation of ion concentrations and cell volume. This compound has been shown to specifically target these regulatory functions in astrocytes.

A key finding is that triethyltin alters the intracellular concentrations of organic osmolytes in cultured rat brain astrocytes. These osmolytes, which include myo-inositol, taurine, and hypotaurine, are crucial for maintaining cell volume and osmotic balance. By disrupting the levels of these molecules, triethyltin impairs the ability of astrocytes to regulate their volume, leading to cellular swelling. This effect is believed to be a primary mechanism behind the triethyltin-induced cytotoxic brain edema. The swelling of astrocytes and their processes contributes to the characteristic vacuolization of the white matter observed in triethyltin neurotoxicity.

The following table summarizes the observed changes in organic osmolyte concentrations in cultured astrocytes exposed to triethyltin.

| Organic Osmolyte | Change in Concentration | Reference |

| myo-Inositol | Altered | nih.gov |

| Taurine | Altered | nih.gov |

| Hypotaurine | Altered | nih.gov |

Note: The table indicates that the concentrations of these osmolytes were altered, as detailed in the cited research, contributing to the disruption of ion and volume regulation.

Exposure to this compound can induce cell death through both programmed cell death (apoptosis) and pathological cell death (necrosis). The specific pathway that is activated can depend on the concentration of the compound and the cell type.

Studies on oligodendrocytes, the myelin-producing cells of the central nervous system, have shown that triethyltin induces apoptosis. This is characterized by hallmark features of programmed cell death, including DNA fragmentation and condensation of the nucleus. This apoptotic process is also associated with a disturbance of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

While detailed mechanistic studies on triethyltin-induced apoptosis are less extensive than for other organotins like trimethyltin (B158744) and tributyltin, research on these related compounds provides insights into the potential pathways involved. For instance, trimethyltin has been shown to induce apoptosis through the activation of caspases, including caspase-3 and caspase-9, and the release of cytochrome c from mitochondria. It also involves the Bcl-2 family of proteins, which are key regulators of apoptosis. Tributyltin-induced apoptosis in immune cells has been shown to be initiated by caspase-10. It is plausible that triethyltin activates similar apoptotic cascades.

Organ-Specific Toxicological Research on this compound and Related Organotins

Immunotoxicity and Thymic Atrophy

The immunotoxicity of organotin compounds varies significantly depending on the nature of the organic groups attached to the tin atom. While the organotin class includes potent immunotoxic agents, the primary toxicity of triethyltin (TET) compounds is neurotoxicity. nih.govnih.gov In contrast, other homologs, particularly di- and tri-n-butyltin and tri-n-propyltin, are known to be primarily immunotoxic, with their main effect being a marked atrophy of the thymus. nih.gov

Studies comparing different organotin compounds have shown that tributyltin chloride (TBTC) induces significant atrophy in the thymus and spleen. nih.gov This is associated with a depletion of lymphocytes in the thymic cortex. nih.gov The mechanism behind this immunotoxicity for compounds like TBTC involves the induction of apoptosis (programmed cell death) in thymocytes. nih.govnih.gov This process may be mediated by pathways involving oxidative stress, mitochondrial membrane depolarization, and the activation of caspases. nih.gov For TBTC, the Fas pathway, a critical signaling pathway for apoptosis, has been implicated in mediating thymocyte apoptosis. nih.gov

While possible immunotoxic properties of triethyltin may be overshadowed by its potent neurotoxicity, the broader class of organotins demonstrates clear effects on the immune system. uu.nl The structure of the alkyl group is a key determinant; for instance, intermediate trialkyltins like tri-n-propyltin chloride and tri-n-butyltin chloride cause a dose-related reduction in thymus weight, whereas this compound's principal effect is on the nervous system. nih.gov

Renal Effects

Organotin compounds can exert significant toxic effects on the kidneys. frontiersin.org While specific research on this compound is less detailed, studies on other organotins like trimethyltin (TMT) and tributyltin (TBT) reveal key mechanisms of renal damage. Chronic exposure to TMT has been identified as a risk factor for the development of kidney stones. nih.gov The mechanism involves the inhibition of H+/K+-ATPase in renal intercalated cells, which leads to an increase in urinary pH. frontiersin.orgnih.gov This alteration in pH can favor the formation of struvite and calcium phosphate (B84403) stones. frontiersin.org

Pathological analyses of TMT-exposed kidneys show hyaline droplet inclusions, tubular damage, medullary edema, and the exfoliation of degenerated tubular epithelial cells. researchgate.net Similarly, TBT exposure has been shown to cause renal dysfunction characterized by inflammation, fibrosis, and oxidative stress. nih.gov TBT can lead to an accumulation of tin in the renal tissue, resulting in increased levels of reactive oxygen species (ROS), apoptosis, a decreased glomerular filtration rate, and increased proteinuria. frontiersin.orgnih.gov The generation of ROS appears to be a central mechanism in TBT-induced renal damage, leading to mitochondrial dysfunction, DNA damage, and eventual cell death. frontiersin.org These findings suggest that oxidative stress is a primary cause of renal damage induced by this class of organotins. frontiersin.org

Reproductive System Disruptions in Vertebrates (Organotin Class Effects)

Organotins are widely recognized as endocrine-disrupting chemicals (EDCs) that can severely impact the reproductive systems of vertebrates. frontiersin.orgnih.gov These compounds interfere with the normal functioning of the endocrine system, leading to a range of adverse effects on both male and female reproductive health. frontiersin.orgresearchgate.net

In males, exposure to organotins has been associated with a decrease in the weights of the testis and epididymis, a reduction in spermatid count, and an increase in abnormal gametes. frontiersin.orgnih.gov Organotins can accumulate in the male reproductive tract, leading to these morphofunctional abnormalities. nih.gov

In females, organotins can alter the weights of the ovaries and uteri and cause direct damage to the ovaries. frontiersin.orgnih.gov They have been shown to prevent fetal implantation and reduce pregnancy rates in mammals. nih.gov A significant characteristic of organotins is their ability to cross the placental barrier, leading to accumulation in placental and fetal tissues, which can result in congenital abnormalities. frontiersin.orgnih.gov

One of the most well-documented endocrine-disrupting effects of organotins is the inhibition of the aromatase enzyme. scispace.com Aromatase is responsible for converting androgens to estrogens. By inhibiting this enzyme, organotins can lead to an increase in testosterone (B1683101) levels, causing masculinization effects, a phenomenon known as "imposex" in female gastropods. scispace.comoup.com This disruption of the hypothalamic–pituitary–gonadal axis and the resulting imbalance of sex hormones are central to the reproductive toxicity of organotins. nih.gov

Genotoxicity and DNA Damage Studies (Organotin Class Effects)

Organotin compounds possess a considerable toxicological potential to induce genetic damage. nih.gov Studies have shown that various organotins can cause DNA damage, including single and double-strand breaks. mdpi.comnih.gov The genotoxic mechanisms are multifaceted and can be initiated after the compounds cross the cell membrane. researchgate.netresearchgate.net

One primary mechanism involves the interaction of organotins with mitochondria, which leads to the release of reactive oxygen species (ROS) and an increase in intracellular calcium levels. researchgate.netresearchgate.net The resulting oxidative stress is a significant contributor to DNA damage. nih.gov These events can trigger secondary cascades, including the activation of caspases and other pathways that culminate in DNA degradation and apoptosis. researchgate.net

Furthermore, organotins can enter the cell nucleus and interact directly with DNA and DNA repair enzymes, potentially forming DNA-protein crosslinks that contribute to genetic damage. researchgate.net However, the genotoxicity of these compounds appears to be heavily modulated by their ability to be taken up by the cells. nih.gov Studies using electroporation to force uptake have shown that compounds like monomethyltin, dimethyltin, and trimethyltin can induce significant DNA damage at non-cytotoxic concentrations, an effect not observed with passive exposure where uptake is low. nih.gov While some organotins have been shown to cause chromosomal aberrations and an increased frequency of micronuclei, they are generally not recognized as mutagenic agents in bacterial assays. nih.govresearchgate.net

Comparative Toxicity Profiling with Other Organotin Homologs

The toxicity of organotin compounds is highly dependent on the number and length of the alkyl chains attached to the tin atom. uu.nl A clear structure-activity relationship exists, where different homologs exhibit distinct primary toxic effects. nih.gov

The lower trialkyltin homologs, specifically trimethyltin (TMT) and triethyltin (TET), are the most toxic to mammals and are considered potent neurotoxicants. uu.nltandfonline.com However, they produce different types of neuropathology: TMT is associated with neuronal degradation, whereas TET characteristically causes cerebral edema. nih.gov

The intermediate homologs, such as tri-n-propyltin (TPTC) and tri-n-butyltin (TBTC), along with aromatic compounds like triphenyltin (B1233371) (TPhTC), are primarily immunotoxic. nih.gov Their predominant effect is a severe, dose-related atrophy of the thymus gland due to lymphocyte depletion. nih.gov

Environmental Dynamics and Ecotoxicological Implications of Triethyltin Chloride

Environmental Sources and Introduction Pathways of Organotin Compounds

Organotin compounds, including Triethyltin (B1234975) chloride, are primarily introduced into the environment through anthropogenic activities cdc.gov. While inorganic tin occurs naturally, organotin compounds are predominantly man-made cdc.gov. Key pathways for their environmental introduction include:

Antifouling Paints: Historically, and still a significant source, organotin compounds like tributyltin (TBT) were extensively used as biocides in antifouling paints applied to ship hulls and other submerged structures to prevent the growth of aquatic organisms elixirpublishers.comcdc.govresearchgate.nettandfonline.com. Although regulations have restricted the use of certain organotins in paints, their legacy persists in marine environments tandfonline.compublications.gc.ca.

Industrial Effluents and Air Emissions: Manufacturing facilities and industries utilizing organotin compounds, such as in the production of polyvinyl chloride (PVC) as stabilizers or as catalysts for silicone and polyurethane foams, can release these substances through industrial effluents and air emissions elixirpublishers.comcdc.govresearchgate.netrewe-group.comospar.org.

Agricultural Applications: Organotin compounds, particularly triphenyltin (B1233371), have been used as pesticides, fungicides, algicides, and molluscicides, leading to environmental release through spraying and runoff from agricultural fields cdc.govresearchgate.nettandfonline.comrewe-group.com.

Consumer Products: Organotin compounds can leach from consumer products, including PVC pipes (B44673) used in drinking water distribution, polyurethane, plastic polymers, silicones, and textiles cdc.govresearchgate.nettandfonline.comrewe-group.comresearchgate.net. Triethyltin chloride itself has been detected in textile and plastic samples tandfonline.com.

Waste Disposal: Leaching from landfills containing consumer products with organotin compounds and the deposition of sewage sludge can also contribute to their environmental introduction cdc.govresearchgate.net.

Environmental Fate and Degradation Mechanisms of this compound

The degradation of organotin compounds generally involves the sequential breaking of the tin-carbon bond, leading to a progressive reduction in the number of organic groups attached to the tin atom, ultimately forming inorganic tin elixirpublishers.comcdc.govdcu.ievliz.be. This process typically results in a lowering of biological activity elixirpublishers.com.

Photolytic Degradation Processes

Photolytic degradation, primarily driven by ultraviolet (UV) irradiation, is a significant mechanism for the breakdown of organotin compounds in water cdc.govtandfonline.compublications.gc.cavliz.be. This process involves the absorption of light by the compound, leading to chemical reactions such as bond cleavage or isomerization pharmacareers.in. The rates of photodegradation are influenced by environmental conditions, including the intensity and wavelengths of UV light, as well as the presence of photosensitizing organic matter cdc.govpublications.gc.camst.dk. Photolytic degradation is most effective in surface waters and the intertidal zone, with its importance diminishing at greater depths or in sediments publications.gc.cavliz.be. Organotin compounds in water can undergo slow photolytic decomposition, partially through stepwise dealkylation to inorganic tin tandfonline.com.

Biological and Chemical Cleavage of Tin-Carbon Bonds

Biological and chemical processes also contribute to the cleavage of tin-carbon bonds in organotin compounds cdc.govvliz.be.

Biological Cleavage: Microorganisms, including bacteria, microalgae, and fungi, are capable of degrading organotin compounds publications.gc.cadcu.ievliz.bemst.dk. This biodegradation typically occurs through a dealkylation mechanism, where organic groups are sequentially removed from the tin atom elixirpublishers.comdcu.ieresearchgate.net. For instance, the degradation of tributyltin (TBT) proceeds via sequential loss of alkyl groups to form dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and finally inorganic tin elixirpublishers.comresearchgate.net. While some studies suggest anaerobic degradation can be slow, others indicate it can be more rapid and important vliz.bemst.dk. The rate of biodegradation is influenced by factors such as temperature, oxygenation, pH, nutrient availability, and the nature of the microbial population mst.dkresearchgate.net.

Chemical Cleavage: Chemical cleavage of tin-carbon bonds can occur through various reactions. For example, halogen acids like hydrogen chloride can split off alkyl groups from organotin compounds nbu.ac.in. Metallic halides, such as ferric chloride, have also been shown to yield this compound from tetraethyltin (B1219993), indicating a chemical cleavage pathway nbu.ac.in. However, hydrolysis is generally not considered a significant environmental fate process for tin-carbon bond cleavage under typical environmental conditions cdc.gov.

Degradation Rates and Persistence in Aquatic and Sediment Environments

The persistence of organotin compounds varies significantly depending on the environmental medium. In general, organotins are more persistent in sediments than in the water column cdc.govpublications.gc.camst.dk.

Aquatic Environments: In water, organotins can be degraded relatively rapidly by photochemical and biological processes cdc.govpublications.gc.camst.dk. Half-lives for the biological degradation of TBT in water have been reported in the range of several days to a few weeks publications.gc.ca. Halides and degradation products of organotins have been estimated to have a half-life of approximately 60 days in aqueous media tandfonline.com.

Sediment Environments: In sediment, organotins are generally persistent, with degradation being much slower than in water cdc.govpublications.gc.camst.dk. Half-lives for TBT in sediments have been estimated to range from months to several years, with some studies reporting values between 1 and 5 years publications.gc.cavliz.bemst.dk. Under anaerobic conditions in sediments, degradation rates can be dramatically lower, with no half-lives calculable after 12 months in some studies vliz.be.

The following table summarizes general degradation rates for organotin compounds in different environmental compartments:

Table 1: Estimated Degradation Half-Lives of Organotin Compounds

| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference |

| Water | Biological | Several days to a few weeks | publications.gc.ca |

| Water | General Degradation Products | ~60 days | tandfonline.com |

| Sediment | Biological | Months to several years | publications.gc.cavliz.bemst.dk |

Speciation in Environmental Media

Chemical speciation refers to the different chemical forms of an element, which significantly influence its (eco)toxicity, bioavailability, and mobility researchgate.net. The speciation of organotin(IV) cations in natural waters, sewage, or biofluids is heavily influenced by complex formation with available metal-binding compounds, including both high and low molecular weight ligands rsc.org.

In the environmentally relevant pH range (pH 5–9), the predominant organotin species are typically the neutral hydroxide (B78521) compounds (e.g., R₃SnOH, R₂Sn(OH)₂, and RSn(OH)₃) cdc.gov. However, high concentrations of chloride ions favor the formation of chloro species cdc.gov. The pKa value for the triethyltin cation is approximately 6.81 cdc.gov. This pKa value indicates the pH at which 50% of the triethyltin exists in its cationic form and 50% in its neutral hydroxide form.

Table 2: Approximate pKa Values for Select Triorganotin Cations

| Organotin Cation | Approximate pKa | Reference |

| Trimethyltin (B158744) | 6.60 | cdc.gov |

| Triethyltin | 6.81 | cdc.gov |

| Tributyltin | 6.25 | cdc.gov |

| Triphenyltin | 5.2 | cdc.gov |

Bioconcentration and Bioaccumulation in Aquatic and Terrestrial Ecosystems

Organotin compounds, due to their hydrophobic and lipophilic nature, have a propensity to accumulate in aquatic organisms api.org.

Bioconcentration refers to the uptake and accumulation of a chemical by an aquatic organism directly from the surrounding water api.orgmdpi.comeuropa.eu.

Bioaccumulation encompasses the uptake of a chemical from all environmental sources, including water, ingested food, and sediment api.orgmdpi.comeuropa.eu.

Organotin compounds can be significantly bioconcentrated by aquatic organisms cdc.gov. Studies have shown high bioconcentration of organotins from seawater, particularly by algae dtic.mil. While bioconcentration can be high, rapid degradation rates can sometimes preclude significant food chain biomagnification dtic.mil. The toxicity of chemicals in aquatic organisms often correlates with their uptake and accumulation in tissues mdpi.com.

Bioconcentration factors (BCFs) are used to quantify the accumulation potential, representing the ratio of the chemical's concentration in the organism to its concentration in water at equilibrium mdpi.comeuropa.eu. For example, BCF values for other organotin compounds like tributyltin chloride and triphenyltin chloride in various tissues of round crucian carp (B13450389) have ranged from 12 in muscle to 5,012 in liver, with the liver generally showing the highest BCF cdc.gov.

Table 3: Example Bioconcentration Factor (BCF) Ranges for Organotin Compounds in Round Crucian Carp (7-day values)

| Organotin Compound | Tissue | BCF Range | Reference |

| Dibutyltin dichloride | Muscle | 12 | cdc.gov |

| Dibutyltin dichloride | Liver | 5,012 | cdc.gov |

| Tributyltin chloride | Liver | Highest | cdc.gov |

| Bis(tributyltin) oxide | Liver | Highest | cdc.gov |

| Triphenyltin chloride | Liver | Highest | cdc.gov |

More information is needed on the background concentrations of organotins, especially in terrestrial ecosystems dtic.mil.

Advanced Analytical Methodologies for Triethyltin Chloride Detection and Speciation

Mass Spectrometry-Based Detection and Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique widely employed for the analysis of non-volatile, water-soluble, and polar compounds, including organotin species like triethyltin (B1234975) chloride. fishersci.co.uk This technique is particularly valuable because it typically produces molecular ions or their adducts, minimizing fragmentation and simplifying spectral interpretation. fishersci.co.uk

For organotin compounds, ESI-MS detection is commonly performed in the positive ionization mode. fishersci.co.uk A distinctive mass spectral pattern is observed due to the natural isotopic abundance of tin (Sn), which aids in the unequivocal identification of tin-containing ions. fishersci.co.uk Research has demonstrated the applicability of HPLC coupled with ESI-MS for the determination of triethyltin chloride in various matrices, including textile and plastic samples. wikipedia.orguni.lu Sensitive detection of organotin compounds, including this compound, can be achieved using the Multiple Reaction Monitoring (MRM) mode in ESI-MS systems. wikipedia.org

In studies involving tributyltin chloride, ESI-MS recorded at a low focus voltage (e.g., 15 V) did not show the protonated molecule [M+H]+ but rather a fragment ion [M+H-HCl]+. This suggests that the chloride ligand in organotin chlorides can be labile under ESI conditions, leading to the formation of the organotin cation. uni.lu This characteristic fragmentation behavior is crucial for identifying and quantifying this compound and its related species.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), often involving collision-induced dissociation (CID), is an indispensable tool for the structural elucidation of this compound and its metabolites. This technique provides detailed fragmentation patterns that are essential for identifying unknown molecules and confirming the structural identity of chemical compounds. sigmaaldrich.comfishersci.no

In the context of organotin compounds, MS/MS analysis allows for in-depth studies of their ionization and fragmentation pathways, which is critical for their structural characterization. americanelements.com The fragmentation patterns obtained from CID experiments yield product ions from precursor (parent) ions, offering valuable insights into the molecular structure. uni.lufishersci.noamericanelements.comuni.lu A significant advantage in analyzing tin-containing compounds by MS/MS is the presence of characteristic tin isotopic clusters within the fragment ions, which greatly simplifies the interpretation of complex MSn spectra. americanelements.com

For instance, studies on tributyltin chloride using ESI-MS/MS have revealed fragmentation mechanisms involving the sequential loss of butene molecules from the [Bu3Sn]+ ion. uni.lu This principle can be extrapolated to this compound, where similar fragmentation pathways involving the loss of ethene units from the [Et3Sn]+ ion would be expected, providing diagnostic ions for its identification. Beyond structural elucidation, MS/MS can also be employed for the quantitative determination of organotin compounds and for verifying positive analytical findings. uni.lu Advanced hyphenated techniques such as Ultra-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS) have been developed for the sensitive and high-throughput determination of triethyltin (TET), tributyltin (TBT), and triphenyltin (B1233371) (TPhT) in complex environmental water samples. wikidata.org

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation and extraction are paramount for the accurate analysis of this compound in complex matrices such as environmental water, sediments, and biological tissues. Organotin compounds are often present at very low levels in these matrices, and their physicochemical properties can make direct analysis challenging. uni.luamericanelements.com The extraction process serves to isolate and enrich the analytes from the sample matrix, while also minimizing interferences. uni.lu

A key challenge in the extraction of organotin compounds, particularly those with fewer alkyl groups, is their increased inorganic affinity for water, which can hinder their partitioning into organic solvents. wikipedia.org To address this, derivatization strategies are frequently employed prior to extraction to convert the ionic organotin species into more volatile and extractable forms. wikipedia.org Common approaches also include acidification of the sample and the use of complexing agents, such as tropolone (B20159), to facilitate the transfer of organotin species into the organic phase. fishersci.co.ukamericanelements.com

Solid-Phase Extraction (SPE) is a widely adopted technique for the preconcentration and separation of organotin compounds from aqueous samples. It is often preferred over traditional liquid-liquid extraction due to its environmental advantages, including reduced solvent consumption. uni.lunih.govnih.govuni.lunih.gov

Various types of SPE sorbents have been investigated for their efficiency in extracting organotin compounds. These include ion-exchange type sorbents, such as cation-exchange resins, and polymeric sorbents based on styrene (B11656) derivatives and methacrylic esters. nih.govnih.govnih.gov The efficiency of SPE is influenced by several parameters, including the amount of sorbent used, its conditioning, the flow rate of the sample solution, the pH of the sample, and the choice of eluting agent. nih.gov

For optimal recovery of organotin compounds, specific SPE cartridges and elution solvents have been identified. For instance, reversed-phase Envi C18 cartridges combined with an eluent like 0.1% (w/v) tropolone in methanol (B129727) have shown high efficiency for the simultaneous extraction of various organotin compounds. uni.lu It has been observed that recoveries can be significantly affected by the complexity of the matrix; for example, recoveries in seawater may be lower than in pure water, a problem that can often be mitigated by adding methanol to the sample solution. nih.govnih.gov SPE is frequently coupled with highly sensitive detection techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for comprehensive analysis. fishersci.co.ukuni.lunih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a simple, rapid, and environmentally friendly microextraction technique that has gained prominence for the extraction and preconcentration of organic compounds, including organotin species, from water samples. wikidata.orguni.luamericanelements.comuni.lunih.govfishersci.seuni.lu The technique involves the rapid injection of a small volume of a mixture of extraction solvent and disperser solvent into an aqueous sample. This rapid injection creates a cloudy solution, which consists of fine droplets of the extraction solvent dispersed throughout the aqueous phase, significantly increasing the contact surface area between the two phases. uni.luamericanelements.comuni.lu

Optimization of DLLME parameters is crucial for achieving high extraction efficiency. Key parameters include the type and volume of both the extraction and disperser solvents, the pH of the sample, the salt effect (ionic strength), and the extraction time. wikidata.orgamericanelements.comuni.lunih.govuni.lu For the determination of triethyltin (TET), tributyltin (TBT), and triphenyltin (TPhT) in environmental water samples, chlorobenzene (B131634) has been successfully employed as an extractant solvent in UPLC-MS/MS methods. This approach has demonstrated good enrichment factors and low detection limits. wikidata.org

DLLME can be effectively coupled with various analytical instruments, such as Gas Chromatography-Flame Photometric Detection (GC-FPD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to provide sensitive and accurate speciation analysis of organotin compounds. wikidata.orgamericanelements.comuni.lunih.gov

Table 1: Representative DLLME Parameters and Performance for Organotin Compounds

| Analyte(s) | Extraction Solvent | Disperser Solvent | Enrichment Factor | Detection Limit | Matrix | Reference |

| Triethyltin (TET), Tributyltin (TBT), Triphenyltin (TPhT) | Chlorobenzene (25.0 µL) | Not specified (implied in DLLME) | 168 (TET), 187 (TBT), 175 (TPhT) | 0.003-0.010 µg/L | Environmental water (seawater, river water, lake water) | wikidata.org |

| Butyl and Phenyltin compounds | Not specified (optimal conditions) | Not specified (optimal conditions) | 825-1036 | 0.2-1 ng L⁻¹ (as Sn) | Water samples | nih.gov |

Derivatization is a critical step in the analytical workflow for organotin compounds, particularly when using gas chromatography (GC) for separation. This is because many organotin compounds, especially the more polar or ionic species, are not sufficiently volatile or thermally stable for direct GC analysis. wikipedia.orgamericanelements.comnih.govnih.gov The derivatization process converts these compounds into more volatile and thermally stable forms, ensuring accurate analytical performance and preventing degradation during chromatographic separation. americanelements.comnih.gov

However, derivatization is a sensitive step where low yields can lead to an underestimation of the analyte concentration in environmental samples. nih.gov The most common derivatization methods for organotins include hydride generation and alkylation reactions using Grignard reagents or sodium tetraethylborate (NaBEt4). wikipedia.orgnih.govnih.govnih.govnih.gov

Alkylation by Grignard reagents, such as methyl-, propyl-, or pentylmagnesium halides, is a widely used technique. This reaction forms stable mixed tetra-alkyltins (e.g., RxSnR'4-x), which are highly suitable for GC separation. Pentylmagnesium bromide is often chosen as a derivatizing reagent due to its effectiveness. nih.govnih.gov

Sodium tetraethylborate (NaBEt4) is another popular derivatizing agent, commonly used for the in-situ ethylation of organotin compounds. This transforms them into more volatile ethylated derivatives, which are amenable to GC/MS analysis. wikipedia.orguni.lunih.govnih.gov Derivatization can be performed directly within the sample matrix (in situ) or after an initial extraction step into an organic solvent. wikipedia.orgnih.gov In some cases, post-derivatization clean-up steps, such as silica (B1680970) gel column chromatography, may be necessary to remove interfering compounds before instrumental analysis. wikipedia.org

Spectroscopic Characterization Techniques for Mechanistic Studies

Spectroscopic characterization techniques play a pivotal role in elucidating the molecular structure of this compound and its interactions, which are fundamental for understanding its mechanistic behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, and Infrared (IR) spectroscopy are powerful tools in this regard. sigmaaldrich.comnih.govamericanelements.comamericanelements.com

NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule, offering insights into the chemical environment of tin and the ethyl groups. sigmaaldrich.com For this compound (TET), multinuclear magnetic resonance spectroscopy, which can include 31P, 1H, and 13C NMR, has been extensively utilized. These studies have investigated the effects of TET on cellular metabolism in cultured rat brain astrocytes, revealing alterations in the intracellular concentrations of organic osmolytes. Such findings contribute significantly to understanding the compound's mechanism of action at a cellular level. nih.gov

Infrared (IR) spectroscopy is used to identify functional groups and confirm the formation of complexes by detecting characteristic vibrational bands. For organotin compounds, specific IR bands corresponding to Sn-C and Sn-O bonds are indicative of their presence and structural motifs. americanelements.com PubChem, a comprehensive public chemical database, provides spectral information for this compound, including 1H NMR, 13C NMR, IR, and GC-MS data, which are valuable resources for researchers. americanelements.com

Research Applications and Emerging Areas for Triethyltin Chloride

Role in Materials Science and Polymer Chemistry

Triethyltin (B1234975) chloride plays a role in the development of new materials, particularly in the realm of organometallic polymers and as a catalyst in various chemical syntheses.

Organotin compounds, including triethyltin chloride, are integral to the synthesis of organometallic polymers. These polymers are often formed through reactions involving hydroxyl-containing Lewis bases and organotin halides. mdpi.com The resulting organotin polyethers, for example, have been synthesized using interfacial polymerization systems. mdpi.com Such polymers can exhibit properties that make them suitable for various applications, including those requiring specific mechanical or biological characteristics. mdpi.com

This compound can be used as a precursor in the preparation of organotin-oxometalate coordination polymers, which have shown catalytic activity in chemical synthesis. acs.org For instance, these coordination polymers have been developed for the synthesis of dimethyl carbonate (DMC) from carbon dioxide (CO₂) and methanol (B129727). acs.org While this compound itself may exhibit poor catalytic activity in certain reactions, it is a crucial starting material for synthesizing more complex and catalytically active organotin-based materials. acs.org Organotin compounds in general are utilized as catalysts in the production of polyurethane foams and the curing of silicone rubbers and epoxy resins. uu.nl They are also employed in esterification and transesterification reactions. gelest.comrjpbcs.com

Biomedical and Biotechnological Research Applications

The biological activities of organotin compounds, including this compound, have led to their exploration in biomedical and biotechnological research, particularly in neurotoxicity studies, as potential anticancer agents, and for their antimicrobial properties.

This compound is recognized for its neurotoxic properties and is used as a tool to study neuronal damage, brain function, and cellular mechanisms. uu.nlfrontiersin.orgresearchgate.netcdc.gov Studies have indicated that triethyltin (TET) can induce demyelination of neurons and edema, although the precise molecular mechanisms behind these effects are still under investigation. frontiersin.org Research using rat brain slices exposed to triethyltin has shown increased glucose consumption and lactate (B86563) production, alongside decreased pyruvate (B1213749) levels, suggesting an impact on energy metabolism at the cellular level. uu.nl this compound has also been implicated in altering central aminergic neurotransmitters and their metabolites, which is relevant to understanding the pathophysiology of aging. uu.nl

Organotin compounds, as a class, have garnered interest in cancer research due to their demonstrated cytotoxic properties against various tumor cell lines. mdpi.comresearchgate.netmdpi.comeurekaselect.com While this compound itself is primarily known for its neurotoxicity, other triorganotin derivatives, such as triethyltin(IV)lupinylsulfide hydrochloride, have been synthesized and investigated for their potent antiproliferative effects on human cancer cell lines, including ovarian teratocarcinoma (PA-1), colon carcinoma (HCT-8), and glioblastoma (A-172). researchgate.net These compounds can inhibit cell growth and induce cell death, with mechanisms potentially involving direct effects on macromolecular synthesis and cellular homeostasis. mdpi.comresearchgate.net

Triorganotin compounds, including those related to this compound, have been recognized for their potent fungicidal and bactericidal properties. uu.nldcceew.gov.au While tributyltin compounds are more commonly cited as industrial biocides for applications like wood preservation and marine antifouling, the broader class of triorganotins exhibits diverse antimicrobial activities. uu.nldcceew.gov.au The biocidal action of these compounds can involve various mechanisms, such as disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with cellular processes. mdpi.comnih.gov Research continues to explore the specific mechanisms by which different organotin compounds exert their biocidal effects against a range of microorganisms. nih.govpac.grbiocide.be

Concluding Remarks and Future Research Trajectories

Current Gaps in Triethyltin (B1234975) Chloride Research

Despite its established uses, several gaps remain in the comprehensive understanding and application of triethyltin chloride. While its role in organic synthesis and materials science is recognized, detailed research findings on its specific reactivity profiles with a broader range of functional groups and under diverse reaction conditions are still emerging. For instance, while it is known to react with amines rsc.org and is used in the preparation of organolithium compounds via transmetalation chemicalbook.infishersci.be, the full scope of its catalytic capabilities and the optimization of these reactions for industrial scalability require further investigation.

Furthermore, although organotin compounds are generally acknowledged for their biological activities and potential ecological impacts solubilityofthings.comtandfonline.comnih.gov, specific detailed studies focusing solely on the environmental fate and degradation pathways of this compound itself, beyond general organotin discussions, are less abundant in readily accessible literature. Research often generalizes the ecotoxicology of organotins, leading to a need for more compound-specific data on environmental persistence, bioaccumulation, and long-term effects on various ecosystems tandfonline.comnih.govfrontiersin.org. The precise mechanisms of its interaction with biological systems, beyond its general classification as a toxic organotin chemicalbook.in, warrant more in-depth molecular-level investigations.

Potential for Novel Applications and Derivatization

This compound holds significant potential for novel applications and derivatization, extending beyond its current uses. Its ability to form carbon-tin bonds makes it a versatile precursor for synthesizing new organotin compounds with tailored properties solubilityofthings.com. For example, derivatization with various ligands could lead to the development of novel organotin complexes with enhanced or specific catalytic activities for polymerization reactions or in optoelectronic devices, building upon the known applications of organotin(IV) complexes of Schiff bases ijariie.com.

The compound's reactivity could also be harnessed for advanced materials science applications, such as in the creation of new materials for electronics and catalysis solubilityofthings.com. Given the ongoing research into organotin compounds for diverse industrial applications including thin film deposition and LED manufacturing americanelements.com, this compound could be explored as a precursor for advanced functional materials with precise control over their structure and properties. The development of deuterated tin chlorides for use as internal standards in analytical methods chiron.no also highlights the potential for further derivatization to create specialized reagents for analytical chemistry and environmental monitoring.

Interdisciplinary Approaches to Address Complexities in Organotin Research

Addressing the complexities in organotin research, particularly concerning this compound, necessitates robust interdisciplinary approaches. Integrating environmental chemistry, toxicology, and ecological aspects is crucial for a comprehensive understanding of the impacts of organotin compounds tandfonline.comnih.gov. For example, while the ecotoxicology of organotins is reviewed based on a multidisciplinary approach tandfonline.comnih.gov, specific studies on this compound's environmental behavior would benefit from collaborative efforts between analytical chemists, environmental scientists, and computational modelers.

Computational chemistry, including techniques like Density Functional Theory (DFT), can play a vital role in predicting the electronic configurations, reactivity indices, and molecular interactions of this compound and its derivatives ijariie.com. This theoretical understanding can guide experimental design for novel syntheses and applications, reducing the need for extensive empirical trials. Collaboration between synthetic chemists, material scientists, and engineers could accelerate the development of this compound-based materials for advanced technologies. Furthermore, integrating biological and medical research with chemical synthesis could lead to the discovery of new biomedical applications for organotin compounds, as seen in the exploration of organotin(IV) complexes for antimicrobial and anticancer activities ijariie.comasianpubs.org. Such interdisciplinary efforts are essential to overcome challenges in optimizing synthetic scalability, minimizing environmental impact, and tailoring specific functional properties of organotin compounds ijariie.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13820 |

| Triethyltin | 205.88 |

| Tributyltin chloride | 16644 |

| Triphenyltin (B1233371) chloride | 19688 |

| Monomethyltin | 166826 |

| Dimethyltin | 63319 |

| Trimethyltin (B158744) | 166827 |

| Monobutyltin (B1198712) | 166828 |

| Dibutyltin (B87310) | 63321 |

| Tetrabutyltin | 17094 |

| Tripropyltin | 166829 |

| Trioctyltin | 166831 |

| Tricyclohexyltin | 166830 |

| Triphenyltin | 166832 |

| Tributyltin oxide | 166833 |

| Dibutyltin dichloride | 63320 |

| Dioctyltin dichloride | 63322 |

| Tetraethyltin (B1219993) | 166834 |

| Sodium tetraethylborate | 2723932 |

| Hexane | 8058 |

| Toluene | 1140 |

| Chloroform | 6212 |

| Hydrochloric acid | 313 |

| Sodium hydroxide (B78521) | 14798 |

| Methanol (B129727) | 887 |

| Tetrahydrofuran | 8028 |

| Ethyl acetoacetate | 7738 |

| Urea | 1176 |

| Salicylaldehyde | 7895 |

| Acetic acid | 176 |

| Dichloromethane | 6344 |

| Ethyl acetate (B1210297) | 8857 |

| Ethanol | 702 |

| Acetone | 180 |

| Petroleum ether | 16212871 |

Data Table: Solubility of this compound

| Solvent Type | Common Solvents | Solubility Characteristics | Reference |

| Organic | Hexane, Toluene, Chloroform | Primarily soluble | solubilityofthings.com |

| Water | Water | Minimal solubility (hydrophobic nature) | solubilityofthings.com |

Data Table: Selected Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 241.34 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.comchemicalbook.in |

| Boiling Point | 206 °C | chemicalbook.infishersci.be |

| Density | 1.2750 g/cm³ (general), 1.429 g/mL (specific) | solubilityofthings.comfishersci.be |

| Refractive Index | 1.508 (20°C, 589.3 nm) | chemicalbook.in |

| Flash Point | 97 °C | chemicalbook.in |

| Water Solubility | Insoluble, hydrolyzes in water | chemicalbook.in |

| Moisture Sensitivity | Sensitive | chemicalbook.infishersci.be |

Q & A

Q. What are the primary neurotoxic mechanisms of triethyltin chloride in experimental models?

this compound (TETC) induces neurotoxicity primarily through brain edema and ionic imbalance. In rodent models, TETC disrupts chloride homeostasis, increasing brain chloride content and sodium levels, leading to neuronal dysfunction. For example, Moclobemide (100 mg/kg/day) combined with TETC in rats reduced edema and attenuated neurological deficits, suggesting a link between chloride regulation and neuroprotection . Additionally, TETC exposure in animals causes encephalopathy characterized by convulsions, flaccid paralysis, and urinary retention due to its interaction with neuronal membranes and ion transporters .

Key Experimental Endpoints :

| Parameter | Observation in TETC Models | Reference |

|---|---|---|

| Brain chloride levels | Increased by 20-30% | |

| Sodium content | Elevated, correlating with edema | |

| Neurological deficits | Motor dysfunction, paralysis |

Q. What analytical methods are recommended for detecting triETC in environmental samples?

Species-specific analytical methods are critical due to the structural diversity of organotins. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is preferred to differentiate TETC from other organotins. Environmental samples require rigorous quality control to avoid false positives, as TETC is not industrially produced and historical detections may stem from contamination or misidentification (e.g., confusion with triethyltin iodide) . For accurate speciation, methods should account for pH-dependent transformations; at pH 5–9, TETC hydrolyzes to triethyltin hydroxide (R₃SnOH), while high chloride concentrations stabilize the chloro form .

Q. What are the established occupational exposure limits for triETC?

The permissible exposure limit (PEL) for TETC in workplace air is 0.05 mg/m³ (8-hour time-weighted average), with a short-term exposure limit (STEL) of 0.1 mg/m³ , as per Chinese occupational safety standards . These limits reflect its high toxicity, necessitating stringent handling protocols and personal protective equipment (PPE) during laboratory use.

Advanced Research Questions

Q. How can researchers address contradictions in reported environmental detection of TETC given its limited industrial use?

Contradictions often arise from analytical artifacts. To validate TETC detection:

- Use species-specific methods (e.g., GC-MS with derivatization) to distinguish TETC from analogues.

- Include blank samples and spike recovery tests to rule out lab contamination.

- Cross-validate findings with independent techniques (e.g., NMR for structural confirmation) .

Case Study : A study attributing TETC in drinking water was later attributed to triethyltin iodide impurities, highlighting the need for method specificity .

Q. What experimental models are most effective for studying TETC-induced neurotoxicity, and what endpoints should be measured?

Rodent models (rats/mice) are standard for studying TETC neurotoxicity. Key parameters include:

- Brain water content (gravimetric analysis).

- Ion-selective electrode measurements for Cl⁻/Na⁺.

- Behavioral assays (e.g., rotarod for motor function).

- Limitations : Species-specific metabolic differences may affect translational relevance.

Q. How does pH influence the speciation and bioavailability of TETC in aquatic environments?

TETC speciation is pH-dependent, affecting its environmental mobility and toxicity:

| pH Range | Dominant Species | Bioavailability |

|---|---|---|

| <5 | [R₃Sn]⁺ (cationic) | High |

| 5–9 | R₃SnOH (neutral) | Moderate |

| >9 | R₃SnO⁻ (anionic) | Low |

| Chloride ions stabilize TETC (log K = 6.81 for R₃Sn⁺ + Cl⁻ ⇌ R₃SnCl), making it persistent in saline environments . |

Q. What methodological considerations are critical when designing in vivo studies to assess TETC toxicity?

- Dosage calibration : Start with sub-lethal doses (e.g., 10 mg/kg) to avoid acute mortality.

- Temporal analysis : Monitor effects over 7–14 days to capture delayed neurotoxicity.

- Control groups : Include sham-treated and positive controls (e.g., other neurotoxins).

- Ethical compliance : Adhere to institutional guidelines for humane endpoints .

Q. How can researchers differentiate between true environmental presence and analytical artifacts when detecting TETC?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.